(5-(Benzyloxy)pyridin-3-yl)boronic acid

Descripción general

Descripción

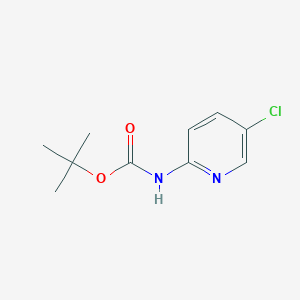

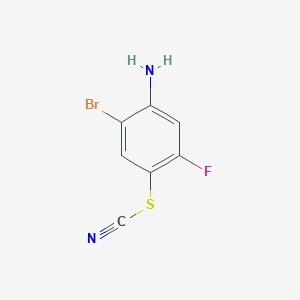

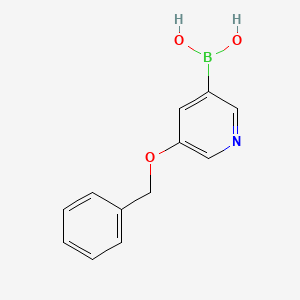

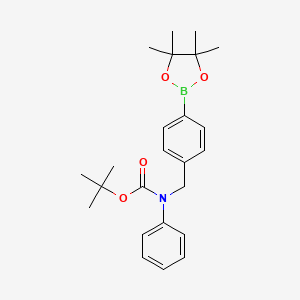

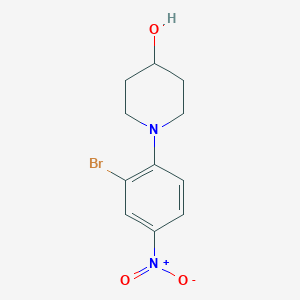

“(5-(Benzyloxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H12BNO3 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of boronic acids, such as “(5-(Benzyloxy)pyridin-3-yl)boronic acid”, often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “(5-(Benzyloxy)pyridin-3-yl)boronic acid” consists of 12 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 229.09100 .Chemical Reactions Analysis

Boronic acids, including “(5-(Benzyloxy)pyridin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments with the metal catalyst .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including 5-benzyloxypyridine-3-boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The diol interaction capability of boronic acids also extends to biological labelling. They can be used to label proteins, cells, and other biological molecules, providing a means to track and observe biological processes in real-time .

Protein Manipulation and Modification

In the field of biochemistry, 5-benzyloxypyridine-3-boronic acid can be utilized for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for various research purposes .

Therapeutic Development

Boronic acids play a role in the development of therapeutics. Their unique properties allow them to be used in the creation of drug molecules, particularly those that can interact with enzymes or receptors in specific ways to modulate their activity .

Separation Technologies

In analytical chemistry, boronic acids can be employed in separation technologies. They can be used to separate complex mixtures based on the specific interactions with certain molecules, aiding in purification processes .

Controlled Release Systems

The interaction of boronic acids with other molecules can be harnessed to create controlled release systems. For example, they can be incorporated into polymers that respond to the presence of certain substances, thereby controlling the release of insulin or other drugs .

Peptide Modifications

Boronic acids, when merged with peptides, can lead to the discovery of peptide ligands with novel biological activities. This includes the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, and the development of pH-responsive devices .

Material Science

In material science, boronic acids are used as building blocks for creating new materials with specific properties. This includes the synthesis of polymers, optoelectronics materials, and other novel compounds that have applications in various industries .

Mecanismo De Acción

Direcciones Futuras

The future directions of research involving “(5-(Benzyloxy)pyridin-3-yl)boronic acid” could involve its use in further studies of Suzuki–Miyaura coupling reactions . Additionally, the development of new synthesis methods and applications for boronic acids in general could also be a focus of future research .

Propiedades

IUPAC Name |

(5-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYPUBWQHKLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694488 | |

| Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Benzyloxy)pyridin-3-yl)boronic acid | |

CAS RN |

1190423-61-0 | |

| Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)